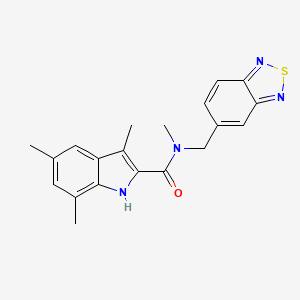

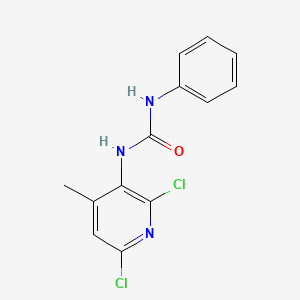

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves microwave-assisted facile synthesis techniques, highlighting a solvent-free approach under microwave irradiation for efficient synthesis. For example, compounds with thiadiazole scaffolds coupled with benzamide groups through appropriate pharmacophores have been synthesized, showcasing the method's efficiency and the potential for creating analogs with desired properties (Tiwari et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, compounds synthesized in related studies were confirmed using these methods, providing insights into the arrangement of atoms and functional groups within the molecule. The regio- and stereoselectivity of related compounds have been determined through X-ray structures, offering a deep understanding of molecular conformation and its impact on reactivity and properties (Reddy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of related compounds can be influenced by the incorporation of specific functional groups, such as the bidentate directing group 4-amino-2,1,3-benzothiadiazole, which facilitates Pd(II)-catalyzed C-H activation/functionalization. This reactivity is crucial for developing novel synthetic pathways and creating compounds with significant biological activities (Reddy et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are essential for their practical applications. While specific data on N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide is not provided, related studies indicate that the introduction of certain groups can enhance stability and solubility, which is critical for their use in medicinal chemistry and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for substitution reactions, and the ability to undergo cyclization, are fundamental aspects of these compounds. For example, the synthesis and reactivity of benzothiazole derivatives showcase the compound's versatility and potential for creating a wide range of chemical entities with diverse biological and physical properties (Aleksandrov & El’chaninov, 2017).

Aplicaciones Científicas De Investigación

Anticancer Activity

A study focused on the synthesis of novel compounds containing thiadiazole and benzamide groups, known for their biological properties. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines. Molecular docking studies suggested potential mechanisms of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Antioxidant Properties

Research into benzothiazole compounds has shown a wide range of pharmaceutical and biological activities. A particular study highlighted the synthesis of benzothiazole derivatives and their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. The work also delved into QSAR studies, providing insights into the relationship between structure and antibacterial activity (Palkar et al., 2017).

Antipsychotic Potential

Compounds similar in structure have been evaluated for their potential as antipsychotic agents. One study synthesized heterocyclic analogues and assessed them for binding to dopamine and serotonin receptors. Some derivatives exhibited promising activities, suggesting their potential use as antipsychotic agents with fewer side effects (Norman et al., 1996).

Green Chemistry in Synthesis

Recent advances in the synthesis of benzothiazole compounds have emphasized the importance of green chemistry. Innovative methods using environmentally benign processes and raw materials, including carbon dioxide (CO2), have been explored to synthesize benzothiazoles. These advancements aim to reduce environmental impact and improve the efficiency of chemical syntheses (Gao et al., 2020).

Insecticidal Activity

Research into N'-benzoyl-N-(tert-butyl)benzohydrazide analogues, including structures resembling the queried compound, has identified several with significant insecticidal activity. These studies aim to develop safer, more effective insecticides by exploring the potential of benzoheterocyclic analogues (Sawada et al., 2003).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-11-7-12(2)18-15(8-11)13(3)19(21-18)20(25)24(4)10-14-5-6-16-17(9-14)23-26-22-16/h5-9,21H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBDLUUYOSJNRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=CC4=NSN=C4C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)